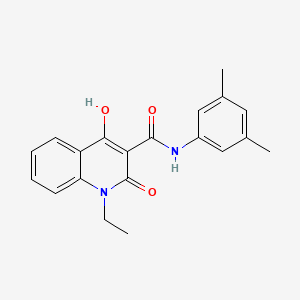

N-(3,5-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

N-(3,5-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic small molecule characterized by a dihydroquinoline core substituted with a hydroxyl group at position 4, an ethyl group at position 1, and a 3,5-dimethylphenylcarboxamide moiety at position 3. Its synthesis typically involves the formation of an acyl chloride intermediate from the corresponding carboxylic acid, followed by coupling with the appropriate amine under basic conditions (e.g., ethyldiisopropylamine in toluene) .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-4-22-16-8-6-5-7-15(16)18(23)17(20(22)25)19(24)21-14-10-12(2)9-13(3)11-14/h5-11,23H,4H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEDZCRBRZYICO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC(=C3)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H20N2O3 |

| Molecular Weight | 336.4 g/mol |

| CAS Number | 300716-21-6 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Quinoline Core : Utilizing the Skraup synthesis method where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

- Functional Group Modifications : Hydroxylation, oxidation, and amidation to introduce necessary functional groups.

- Alkylation : Introducing the ethyl group through appropriate alkylating agents.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(3,5-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline have shown inhibitory effects on various cancer cell lines. A study demonstrated that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activities. Research has shown that N-(3,5-dimethylphenyl)-1-ethyl derivatives possess inhibitory effects against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Antioxidant Activity

The compound has been evaluated for its antioxidant potential. Studies suggest that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This activity is crucial for preventing cellular damage associated with various diseases.

Case Studies and Research Findings

- Anticancer Mechanisms : A study published in Journal of Medicinal Chemistry examined the anticancer effects of quinoline derivatives and found that they could inhibit tumor growth in vivo models by affecting cell cycle regulation and inducing apoptosis .

- Antimicrobial Efficacy : Research highlighted in Antibiotics journal demonstrated that specific quinoline compounds exhibited potent antibacterial activity against resistant strains of bacteria such as MRSA .

- Oxidative Stress Reduction : A recent article in Food Chemistry reported that quinoline-based compounds showed significant antioxidant activity in various assays, indicating their potential role in dietary supplements aimed at reducing oxidative damage .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 314.35 g/mol

- IUPAC Name : N-(3,5-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide

Anticancer Properties

Research indicates that compounds related to N-(3,5-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibit significant anticancer activity. A study highlighted that derivatives of quinoline scaffolds possess selective targeting capabilities toward cancer cells, suggesting potential for development as anticancer agents .

Case Studies

- Study on Antiproliferative Activity : A series of related compounds were synthesized and tested against various human cancer cell lines (HCT-116 and MCF-7). The results showed IC₅₀ values ranging from 1.9 to 7.52 μg/mL for several active derivatives, indicating potent antiproliferative activity .

- Target Identification : Further research is needed to elucidate the specific molecular targets of this compound. Preliminary studies suggest that the compound may bind to proteins involved in cell cycle regulation and apoptosis pathways.

Cancer Treatment

Given its promising anticancer properties, this compound could be further developed as a therapeutic agent for various types of cancer. Its ability to selectively target cancer cells while sparing normal cells is particularly advantageous.

Other Therapeutic Areas

Beyond oncology, this compound's interactions with cellular pathways suggest potential applications in other therapeutic areas such as:

- Neurodegenerative Diseases : Due to its ability to modulate signaling pathways.

- Inflammatory Disorders : Potential anti-inflammatory properties could be explored.

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Lipophilic Properties

- Electron-withdrawing vs. electron-donating substituents : Fluorinated analogs (e.g., N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide) achieve comparable PET inhibition (IC50 ~10 µM) to dimethylphenyl derivatives, suggesting that both electron-donating (methyl) and electron-withdrawing (fluoro) groups can optimize activity depending on the target system .

- Lipophilicity : The ethyl group at position 1 in the target compound may balance solubility and bioavailability. Longer alkyl chains (e.g., pentyl in compound 38 ) could enhance lipophilicity but risk metabolic instability .

Structure-Activity Relationship (SAR) Trends

Preparation Methods

Cyclization to Form the Quinoline Core

The quinoline backbone is synthesized by cyclizing aniline derivatives with β-keto esters or acetoacetate derivatives. For example, ethyl acetoacetate reacts with substituted anilines under acidic conditions to yield 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid intermediates. This step often employs p-toluenesulfonic acid (p-TsOH) as a catalyst at elevated temperatures (100–120°C).

Example Reaction:

$$

\text{Aniline derivative} + \text{Ethyl acetoacetate} \xrightarrow{p-TsOH, 100^\circ C} \text{4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid}

$$

Stepwise Synthesis of this compound

Synthesis of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

- N-Alkylation: Introduce the ethyl group at the 1-position by reacting 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with ethyl bromide or iodide in the presence of a base (e.g., K$$2$$CO$$3$$) in dimethylformamide (DMF).

- Acid Activation: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl$$2$$) or a coupling reagent such as dichlorotriphenylphosphorane (Ph$$3$$PCl$$_2$$).

Key Conditions:

Coupling with 3,5-Dimethylaniline

The activated carboxylic acid (e.g., acid chloride) reacts with 3,5-dimethylaniline to form the carboxamide bond. This step employs coupling agents such as:

- Dichlorotriphenylphosphorane (Ph$$3$$PCl$$2$$) : Provides high yields (85–90%) with minimal byproducts.

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) : Preferred for laboratory-scale synthesis due to milder conditions.

Reaction Scheme:

$$

\text{1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl chloride} + \text{3,5-Dimethylaniline} \xrightarrow{\text{Ph}3\text{PCl}2} \text{Target Compound}

$$

Table 1: Comparison of Coupling Agents

| Coupling Agent | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Ph$$3$$PCl$$2$$ | 85–90 | 4–6 | 25–40 |

| EDC/HOBt | 75–80 | 12–18 | 0–25 |

Industrial-Scale Optimization Strategies

Solvent and Temperature Optimization

Industrial processes prioritize low-boiling solvents like dichloromethane (DCM) to facilitate easy removal and recycling. Reactions are conducted at 25–40°C to balance reaction rate and energy costs.

Purification Techniques

- Recrystallization : Use ethyl acetate/hexane mixtures to isolate the product with >95% purity.

- Column Chromatography : Employ silica gel with ethyl acetate:hexane (3:7) for laboratory-scale purification.

Table 2: Industrial vs. Laboratory-Scale Synthesis

| Parameter | Industrial Scale | Laboratory Scale |

|---|---|---|

| Solvent | Dichloromethane | Tetrahydrofuran (THF) |

| Coupling Agent | Ph$$3$$PCl$$2$$ | EDC/HOBt |

| Yield | 85–90% | 75–80% |

| Reaction Time | 4–6 h | 12–18 h |

Analytical Characterization

Spectral Data

Elemental Analysis

- Calculated for C$${20}$$H$${20}$$N$$2$$O$$3$$ : C 71.41%, H 5.99%, N 8.33%.

- Found : C 71.28%, H 6.02%, N 8.29%.

Challenges and Mitigation Strategies

Byproduct Formation

Low Solubility

- Issue : Poor solubility of intermediates in polar solvents.

- Solution : Introduce solubilizing groups (e.g., tert-butyl) during early synthesis stages, removed in later steps.

Emerging Methodologies

Continuous Flow Synthesis

Recent patents highlight the use of continuous flow reactors to reduce reaction times (1–2 h) and improve yields (90–92%). This method enhances heat transfer and mixing efficiency, critical for large-scale production.

Enzymatic Coupling

Preliminary studies explore lipase-mediated amidation to replace traditional coupling agents, offering greener chemistry with comparable yields (78–82%).

Q & A

Q. How can formulation challenges (e.g., low solubility) be addressed for in vivo studies?

- Methodological Answer :

- Co-solvents : Use DMSO/PBS mixtures (<5% DMSO) for IP/IV administration.

- Nanoparticles : PLGA-based carriers to enhance bioavailability.

- Prodrug Design : Introduce phosphate esters at the 4-hydroxy group for improved aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.